N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine precursor with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, while the oxadiazole and thiophene rings can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methyl-2-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide: Similar structure but lacks the methylthio group.
N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)benzene-3-sulfonamide: Similar structure but has a benzene ring instead of a thiophene ring.
Uniqueness
N-(3-chlorophenyl)-N-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is unique due to the combination of its functional groups and rings, which confer specific chemical properties and potential applications that may not be present in similar compounds. The presence of the thiophene ring, in particular, can enhance its electronic properties and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-24(15-5-3-4-14(21)12-15)30(25,26)17-10-11-29-18(17)20-22-19(23-27-20)13-6-8-16(28-2)9-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJCKNYMMLWNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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